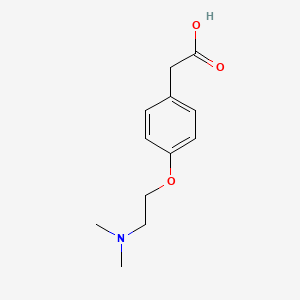
Dinitropyridyl-DL-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Dinitro-DL-méthionine pyridyle est un composé synthétique caractérisé par sa structure chimique unique, qui comprend un cycle pyridine substitué par des groupes nitro et une partie méthionine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Dinitro-DL-méthionine pyridyle implique généralement la nitration de dérivés de la pyridine suivie de l'incorporation de la partie méthionine. Le processus peut être résumé en ces étapes :
Nitration de la pyridine : La pyridine est traitée avec un agent de nitration, tel qu'un mélange d'acide nitrique concentré et d'acide sulfurique, pour introduire des groupes nitro à des positions spécifiques sur le cycle pyridine.
Couplage avec la méthionine : Le dérivé de la pyridine nitré est ensuite couplé avec la DL-méthionine à l'aide d'un réactif de couplage approprié, tel que la dicyclohexylcarbodiimide (DCC), dans des conditions contrôlées pour former du Dinitro-DL-méthionine pyridyle.
Méthodes de production industrielle
La production industrielle du Dinitro-DL-méthionine pyridyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Nitration en vrac : Nitration à grande échelle de la pyridine à l'aide d'agents de nitration industriels.
Couplage efficace : Réactions de couplage à haut rendement pour maximiser le rendement et la pureté.
Purification : Techniques de purification avancées, telles que la recristallisation et la chromatographie, pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le Dinitro-DL-méthionine pyridyle subit diverses réactions chimiques, notamment :
Oxydation : Les groupes nitro peuvent être oxydés davantage dans des conditions oxydantes fortes.
Réduction : Les groupes nitro peuvent être réduits en groupes amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Les groupes nitro peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrogène gazeux (H₂) avec un catalyseur au palladium (Pd/C) ou borohydrure de sodium (NaBH₄).
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Produits principaux
Oxydation : Formation de dérivés nitro-oxydés.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés de la pyridine substitués.
Applications De Recherche Scientifique
Le Dinitro-DL-méthionine pyridyle a des applications diverses en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Employé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du Dinitro-DL-méthionine pyridyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro et la partie méthionine peuvent interagir avec les enzymes et les protéines, ce qui conduit à l'inhibition ou à la modulation de leur activité. Le composé peut également participer à des réactions redox, affectant les voies cellulaires et les mécanismes de signalisation.
Mécanisme D'action
The mechanism of action of Dinitropyridyl-DL-methionine involves its interaction with specific molecular targets. The nitro groups and methionine moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la nitropyridine : Composés ayant des structures de pyridine substituées par des nitro similaires.
Dérivés de la méthionine : Composés contenant la partie méthionine.
Unicité
Le Dinitro-DL-méthionine pyridyle est unique en raison de ses caractéristiques structurelles combinées de nitropyridine et de méthionine, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
99069-85-9 |
|---|---|
Formule moléculaire |
C10H12N4O6S |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-nitro-2-[nitro(pyridin-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H12N4O6S/c1-21-7-5-10(9(15)16,13(17)18)12(14(19)20)8-4-2-3-6-11-8/h2-4,6H,5,7H2,1H3,(H,15,16) |
Clé InChI |
IHWFIXUDCJWLNI-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)(N(C1=CC=CC=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





